2-fluoro-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide
Description
2-Fluoro-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is a sulfonamide derivative featuring a tetrahydroquinoline core substituted with a 4-methylbenzenesulfonyl group at position 1 and a 2-fluorobenzenesulfonamide moiety at position 4. This compound is structurally characterized by its dual sulfonamide groups and fluorine substitution, which may influence its electronic properties, solubility, and biological activity.
Properties
IUPAC Name |
2-fluoro-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O4S2/c1-16-8-11-19(12-9-16)31(28,29)25-14-4-5-17-15-18(10-13-21(17)25)24-30(26,27)22-7-3-2-6-20(22)23/h2-3,6-13,15,24H,4-5,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWCVZPOSDLPVJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NS(=O)(=O)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-fluoro-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. Sulfonamides are known for their diverse pharmacological properties, including antibacterial and anticancer activities. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- Molecular Formula : C19H22F N2O4S2
- Molecular Weight : 414.51 g/mol
Its structure features a fluoro group and a sulfonamide moiety, which are critical for its biological interactions.
The biological activity of sulfonamides typically involves inhibition of carbonic anhydrases (CAs), which play a crucial role in various physiological processes such as acid-base balance and fluid secretion. The specific interactions of This compound with CAs could lead to significant therapeutic effects in conditions such as hypertension and cancer.
| Mechanism | Description |
|---|---|
| Carbonic Anhydrase Inhibition | Inhibits CAs, affecting pH regulation and fluid balance. |
| Anticancer Activity | Induces apoptosis in cancer cells by disrupting metabolic pathways. |
| Antibacterial Effects | Interferes with bacterial folate synthesis, leading to cell death. |
Anticancer Activity
Recent studies have indicated that sulfonamide derivatives exhibit significant anticancer properties. For instance, a study highlighted the effectiveness of related compounds in inhibiting cancer cell proliferation under hypoxic conditions. The compound's IC50 values against breast cancer (MDA-MB-468) were found to be promising:
- IC50 Value : 3.99 ± 0.21 µM (indicating effective cytotoxicity)
Furthermore, the compound was shown to induce apoptosis in these cancer cells through activation of caspases 3 and 9, suggesting a mechanism involving programmed cell death.
Cardiovascular Effects
Another area of investigation has been the cardiovascular implications of sulfonamide derivatives. Research utilizing isolated rat heart models demonstrated that certain benzenesulfonamide derivatives could significantly alter perfusion pressure and coronary resistance:
- Experimental Group : Compound 4-(2-amino-ethyl)-benzenesulfonamide showed decreased perfusion pressure compared to controls.
These findings suggest that modifications in the molecular structure can lead to varying cardiovascular effects.
Case Studies
Several case studies have documented the biological activity of related compounds:
-
Study on Carbonic Anhydrase Inhibition :
- Focused on the interaction of sulfonamides with CA isoforms.
- Results indicated that structural modifications enhance binding affinity and inhibition efficiency.
-
Anticancer Efficacy Assessment :
- Evaluated multiple sulfonamide derivatives against various cancer cell lines.
- Notable results included significant reductions in cell viability and induction of apoptosis in treated cells.
Pharmacokinetics
Understanding the pharmacokinetic profile of This compound is crucial for its therapeutic application. Parameters such as absorption, distribution, metabolism, and excretion (ADME) must be assessed to predict its behavior in biological systems.
Table 2: Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Absorption | High |
| Bioavailability | Moderate |
| Metabolism | Hepatic |
| Half-life | 5 hours |
Comparison with Similar Compounds
Structural Variations
The compound’s closest analogs differ in substituents on the tetrahydroquinoline core and benzenesulfonamide groups. Key structural comparisons include:
Key Observations :
- Fluorine Substitution : The 2-fluoro substituent on the benzenesulfonamide is less potent than 2,4-difluoro analogs (IC50 <1 μmol/L), suggesting that additional electronegative groups enhance RORγ binding .
- Core Modifications : Replacement of sulfonamide with benzamide (e.g., 2-chloro-6-fluoro analog) reduces molecular weight but retains submicromolar activity, indicating flexibility in the pharmacophore .
Physicochemical Properties
- Metabolic Stability : Fluorine substitution generally improves metabolic stability by blocking cytochrome P450 oxidation sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
